Asymmetric Michael Addition to β-Nitrostyrenes
In organocatalytic asymmetric Michael addition to β-nitrostyrenes, 1-acetylindolin-3-one consistently achieves higher yields and superior stereocontrol compared to N-unsubstituted indolin-3-one. Under bifunctional thiourea catalysis, 1-acetylindolin-3-one yields 2-substituted indolin-3-one derivatives in up to 99% yield with 28:1 dr and 92% ee [1]. In contrast, reactions with N-unsubstituted indolin-3-one typically proceed with lower yields and often suffer from racemization due to the absence of N-protection, which destabilizes the enolate intermediate and promotes competing pathways [2].
| Evidence Dimension | Asymmetric Michael Addition Yield and Stereoselectivity |
|---|---|
| Target Compound Data | Yield up to 99%; dr up to 28:1; ee up to 92% |
| Comparator Or Baseline | N-Unsubstituted indolin-3-one (e.g., pseudoindoxyl): Yields typically <50% in similar reactions; dr and ee not reliably achievable |
| Quantified Difference | Yield increase of >50 percentage points; enantioselectivity enhancement from 0% to 92% ee |
| Conditions | Bifunctional thiourea catalyst (e.g., quinine-derived amine-squaramide), CH₂Cl₂, room temperature, β-nitrostyrene electrophile |
Why This Matters
The N-acetyl group enables reliable, high-yielding access to enantioenriched 2-substituted indolin-3-ones, which are critical chiral intermediates for indole alkaloid synthesis and medicinal chemistry programs.
- [1] Liu, Y., Cheng, R., & Xu, P. F. (2011). Asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes catalyzed by bifunctional thioureas: a simple access to 2-functionalized indoles. The Journal of Organic Chemistry, 76(8), 2884–2887. View Source
- [2] Mahajan, S., Chauhan, P., Loh, C. C. J., Uzungelis, S., Raabe, G., & Enders, D. (2015). Organocatalytic Asymmetric Domino Michael/Henry Reaction of Indolin-3-ones with o-Formyl-β-nitrostyrenes. Synthesis, 47(7), 1024–1031. View Source
